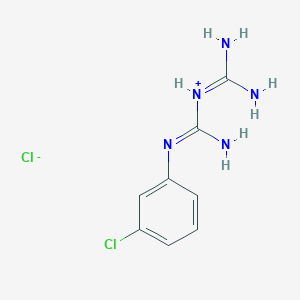

1-(3-Chlorophenyl)biguanide hydrochloride

描述

1-(3-Chlorophenyl)biguanide hydrochloride is a chemical compound known for its potent activity as a serotonin receptor agonist. It is primarily used in scientific research to study the serotonin system, particularly the 5-HT3 receptor subtype. The compound has a molecular formula of C8H10ClN5·HCl and a molecular weight of 248.11 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)biguanide hydrochloride can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with cyanamide, followed by the addition of ammonium chloride. The reaction typically proceeds under acidic conditions to facilitate the formation of the biguanide structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain the final product in a pure form .

化学反应分析

Types of Reactions

1-(3-Chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.

Oxidation and Reduction: The biguanide moiety can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include substituted phenylbiguanides depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific redox conditions applied.

科学研究应用

Serotonin Receptor Agonism

1-(3-Chlorophenyl)biguanide hydrochloride is primarily recognized for its action as a 5-HT3 receptor agonist . This receptor plays a crucial role in the central nervous system and gastrointestinal tract, influencing neurotransmission and motility.

- Gastric Motility : Research has demonstrated that m-CPBG significantly delays gastric emptying in animal models, similar to the effects of serotonin itself. This property has been explored in studies investigating gastrointestinal disorders, where modulation of gastric motility is essential for therapeutic interventions .

Neurological Research

The compound has been utilized to study its effects on dopamine release within the ventral tegmental area (VTA), a critical region for reward processing and addiction. Activation of the 5-HT3 receptors by m-CPBG has been shown to enhance dopaminergic activity, suggesting potential applications in understanding addiction mechanisms and developing treatments for substance use disorders .

Effects on Gastric Emptying

A notable study highlighted the effects of m-CPBG on gastric emptying rates. The compound was administered intraperitoneally to rats, resulting in a dose-dependent delay of gastric emptying, which was also influenced by other compounds such as ondansetron (a 5-HT3 antagonist) and rikkunshito (a traditional Japanese medicine). These findings suggest that m-CPBG could be pivotal in developing treatments for conditions like gastroparesis .

Potential Antidepressant Properties

Given its mechanism of action on serotonin receptors, there is ongoing research into the potential antidepressant effects of m-CPBG. Compounds that modulate serotonin signaling are often investigated for their mood-enhancing properties, making m-CPBG a candidate for further exploration in mood disorder therapies .

Data Summary Table

Case Studies and Research Findings

Several studies have explored the pharmacological effects of m-CPBG:

- Gastric Emptying Study : A study demonstrated that administration of m-CPBG significantly delayed gastric emptying in rats, suggesting its utility in understanding gastrointestinal motility disorders .

- Dopaminergic Activity : Research indicated that local perfusion with m-CPBG increased dopamine neuronal activity within the VTA, highlighting its role in addiction-related behaviors .

- Serotonin Interaction : The compound’s interaction with serotonin pathways has been documented, providing insights into its potential therapeutic applications in mood disorders and gastrointestinal conditions .

作用机制

The compound exerts its effects by selectively binding to and activating the 5-HT3 receptor, a subtype of serotonin receptors. This activation leads to the opening of ion channels, resulting in depolarization of neurons and subsequent neurotransmitter release . The molecular targets include the 5-HT3 receptor and, to a lesser extent, the dopamine transporter .

相似化合物的比较

Similar Compounds

1-Phenylbiguanide: Another biguanide derivative with similar serotonin receptor activity.

1-(4-Chlorophenyl)biguanide: A structural isomer with a chloro group at the para position.

Uniqueness

1-(3-Chlorophenyl)biguanide hydrochloride is unique due to its high selectivity and potency for the 5-HT3 receptor compared to other biguanide derivatives. This makes it particularly useful for detailed studies of serotonin receptor function and its role in various biological systems .

生物活性

1-(3-Chlorophenyl)biguanide hydrochloride, also known as m-CPBG, is a compound that has garnered attention for its biological activities, particularly as a selective agonist of the serotonin receptor subtype 5-HT3. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C8H10ClN5·HCl

- Molecular Weight : 248.11 g/mol

- Melting Point : 191-194 °C

- CAS Number : 2113-05-5

The compound's structure features a chlorophenyl group linked to a biguanide moiety, which is essential for its biological activity.

This compound primarily exerts its effects through the activation of the 5-HT3 serotonin receptor , which is a ligand-gated ion channel involved in various physiological processes including neurotransmission, gastrointestinal function, and modulation of pain and anxiety .

Selectivity and Binding Affinity

Research indicates that m-CPBG shows a higher binding affinity for the 5-HT3 receptor compared to other serotonin receptor subtypes such as 5-HT1A and 5-HT2. This selectivity is crucial for minimizing side effects associated with broader receptor interactions .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses bactericidal and fungicidal activity against various bacterial and fungal strains. However, the efficacy in vivo remains to be fully established.

Neuropharmacological Effects

The compound's role as a 5-HT3 receptor agonist suggests potential applications in treating conditions related to gastrointestinal motility disorders, anxiety, and depression. Its agonistic action may enhance serotonergic signaling pathways, which are often dysregulated in these conditions .

Research Findings and Case Studies

Several studies have investigated the pharmacological effects of m-CPBG:

- Gastrointestinal Motility : A study demonstrated that microinjection of m-CPBG into specific brain regions influenced gastrointestinal motility in animal models, indicating its potential therapeutic role in motility disorders .

- Anxiolytic Effects : Another investigation highlighted its anxiolytic properties through modulation of serotonergic pathways, suggesting possible applications in anxiety treatment.

- Antidepressant Potential : Research has also pointed to m-CPBG's antidepressant-like effects in preclinical models, supporting further exploration into its use for mood disorders .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| m-Chlorophenylbiguanide (m-CPBG) | Biguanide | 5-HT3 Receptor Agonist | Selective over other serotonin receptors |

| Metoclopramide | Benzamide | Dopamine Receptor Antagonist | Primarily acts on dopamine receptors |

| Ondansetron | Indole | 5-HT3 Receptor Antagonist | Used primarily as an antiemetic |

| Granisetron | Indole | 5-HT3 Receptor Antagonist | Similar antiemetic properties |

This table illustrates how m-CPBG stands out due to its potent agonistic action on the 5-HT3 receptor while being less involved with other receptor types compared to similar compounds like ondansetron and granisetron, which primarily act as antagonists .

属性

IUPAC Name |

2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWAIJYHRWFTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2113-05-5 | |

| Record name | Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2113-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)-biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Chlorophenyl)biguanide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(3-Chlorophenyl)biguanide hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a selective agonist of the 5-HT3 receptor, a ligand-gated ion channel found in the central and peripheral nervous systems. [, , ] Upon binding to 5-HT3 receptors, this compound triggers the opening of the channel, leading to an influx of sodium and calcium ions into the cell. This influx subsequently depolarizes the neuron, potentially initiating a cascade of downstream effects depending on the neuronal population and brain region involved. [, ] For instance, activation of 5-HT3 receptor-expressing interneurons in the neocortex by this compound has been shown to induce both vasodilation via nitric oxide release and vasoconstriction mediated by neuropeptide Y. []

Q2: Can you elaborate on the role of this compound in studying memory and learning processes?

A2: Research suggests that this compound can influence memory consolidation processes. Studies focusing on the prelimbic area of the brain, a region crucial for memory formation, have demonstrated that administration of this compound immediately after a learning task can impair the consolidation of inhibitory avoidance memory. [] This effect is attributed to the activation of 5-HT3 receptors in this brain region. Conversely, activation of 5-HT4 receptors in the same area was found to enhance memory consolidation. [] These findings underscore the complex and often opposing roles of different serotonin receptor subtypes in modulating cognitive functions.

Q3: Beyond the nervous system, are there other areas where this compound demonstrates activity?

A3: Indeed, research indicates that this compound can modulate the activity of the Na+/K+ pump, a crucial ion transporter found in various cell types, including neurons. [, , ] Experiments on rat hippocampal CA1 pyramidal neurons have revealed that this compound can inhibit Na+/K+ pump current in a dose-dependent manner. [, , ] This inhibitory effect is mediated specifically through the activation of 5-HT3 receptors. [, , ] Given the vital role of the Na+/K+ pump in maintaining neuronal excitability and synaptic transmission, this finding further highlights the potential of this compound as a valuable tool for investigating neuronal function.

Q4: What are the implications of the diverse effects observed with this compound?

A4: The variety of effects elicited by this compound underscores the complexity of the serotonergic system and the intricate interplay between different receptor subtypes. While it can impair certain types of memory consolidation, it can also modulate neuronal excitability and vascular tone. [, , , , ] This diversity highlights the importance of further research to fully comprehend the therapeutic potential and potential limitations of targeting specific serotonin receptors for treating conditions ranging from cognitive impairments to cardiovascular diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。